p-Toluoylurea

Beschreibung

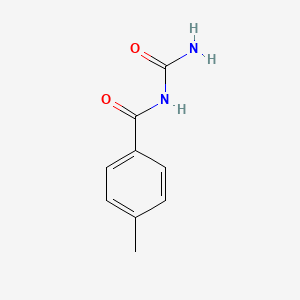

p-Toluoylurea (CAS 622-51-5), also known as p-tolylurea, is a urea derivative where a para-methyl-substituted phenyl group is attached to the urea backbone. Structurally, it consists of two amine groups connected by a carbonyl group, with one amine bonded to a p-tolyl (4-methylphenyl) moiety . This compound is primarily used in biochemical research, particularly in studies involving hydrogen bonding, crystallization, and as a precursor for more complex organic syntheses . Its synthesis typically involves the reaction of p-toluidine with phosgene or urea under controlled conditions, though alternative routes using p-toluenesulfonic acid derivatives have also been documented .

p-Toluoylurea exhibits moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) but is less soluble in water due to its hydrophobic aromatic substituent. Its melting point ranges between 160–165°C, a characteristic influenced by the symmetry and packing efficiency of its crystalline structure .

Eigenschaften

CAS-Nummer |

51884-04-9 |

|---|---|

Molekularformel |

C9H10N2O2 |

Molekulargewicht |

178.19 g/mol |

IUPAC-Name |

N-carbamoyl-4-methylbenzamide |

InChI |

InChI=1S/C9H10N2O2/c1-6-2-4-7(5-3-6)8(12)11-9(10)13/h2-5H,1H3,(H3,10,11,12,13) |

InChI-Schlüssel |

BPHRPPOQCQPNMB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=O)NC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluoylurea typically involves the reaction of p-toluic acid with urea under specific conditions. One common method is to heat p-toluic acid with urea in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction can be represented as follows:

p-Toluic acid+UreaCatalystp-Toluoylurea+Water

Industrial Production Methods: In an industrial setting, the production of p-Toluoylurea may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: p-Toluoylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidation products.

Reduction: Reduction reactions can convert p-Toluoylurea into different reduced forms.

Substitution: Substitution reactions can replace specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

p-Toluoylurea has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound can be employed in biochemical assays and studies involving enzyme interactions.

Medicine: p-Toluoylurea derivatives may have potential therapeutic applications, although specific uses are still under investigation.

Industry: It can be utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of p-Toluoylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho- and Meta-Tolylurea

The positional isomers of p-toluoylurea—o-tolylurea (CAS 614-77-7) and m-tolylurea (CAS 63-99-0)—differ in the methyl group’s placement on the phenyl ring. These structural variations lead to distinct physicochemical properties:

- Melting Points :

- Solubility :

- o-Tolylurea shows slightly higher aqueous solubility than the para isomer due to reduced steric hindrance and dipole interactions.

- Spectroscopic Properties :

Table 1: Physicochemical Comparison of Tolylurea Isomers

| Property | p-Tolylurea | o-Tolylurea | m-Tolylurea |

|---|---|---|---|

| CAS Number | 622-51-5 | 614-77-7 | 63-99-0 |

| Melting Point (°C) | 160–165 | 145–150 | 155–160 |

| Solubility in Water | Low | Moderate | Low |

| Symmetry | High (C$_{2v}$) | Low | Moderate |

Substituted Phenylureas: Methoxy and Ethoxy Derivatives

Compounds like p-methoxyphenylurea (CAS 1566-42-3) and p-ethoxyphenylurea (CAS 150-69-6) replace the methyl group with methoxy (-OCH$3$) or ethoxy (-OC$2$H$_5$) substituents. Key differences include:

- Electronic Effects: Methoxy and ethoxy groups are stronger electron donors than methyl, altering urea’s hydrogen-bonding capacity and reactivity.

- Melting Points :

Table 2: Comparison with Methoxy/Ethoxy Analogues

| Property | p-Tolylurea | p-Methoxyphenylurea | p-Ethoxyphenylurea |

|---|---|---|---|

| Substituent | -CH$_3$ | -OCH$_3$ | -OC$2$H$5$ |

| Melting Point (°C) | 160–165 | ~170 | ~150 |

| Electron Effect | Weakly donating | Strongly donating | Moderately donating |

Comparison with Functionally Similar Compounds

Tolbutamide: A Sulfonylurea Drug

Tolbutamide (CAS 64-77-7), a sulfonylurea antidiabetic drug, shares functional similarity with p-tolylurea in its urea backbone but differs critically:

- Structure : Tolbutamide replaces one urea amine with a sulfonyl group and incorporates a butyl chain.

- Bioactivity :

- Solubility :

Table 3: Functional Comparison with Tolbutamide

| Property | p-Tolylurea | Tolbutamide |

|---|---|---|

| Functional Group | Urea | Sulfonylurea |

| Bioactivity | None reported | Antidiabetic |

| LogP (Lipophilicity) | ~1.2 | ~2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.